molecular formula C18H21FN2O2 B13411216 Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester CAS No. 847865-45-6

Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester

Cat. No.: B13411216
CAS No.: 847865-45-6
M. Wt: 316.4 g/mol
InChI Key: PGYOHCXTJCMRBC-UHFFFAOYSA-N
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Description

Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is a complex organic compound with the molecular formula C18H21FN2O2. This compound belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities . The structure of this compound includes a fused azepinoindole ring system, which is a notable feature in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

The synthesis of azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which after several steps, forms the desired azepinoindole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields a tricyclic indole intermediate, which can be further transformed into the final azepinoindole compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azepinoindole derivatives are studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities . The unique structure of this compound makes it a valuable tool in drug discovery and development . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs.

Mechanism of Action

The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways . The indole ring system is known to interact with various biological targets, including enzymes and receptors, leading to its pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester can be compared with other similar compounds, such as other azepinoindole derivatives . These compounds share a similar core structure but may differ in their substituents and functional groups, leading to variations in their biological activities and applications . Some similar compounds include azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester and other indole derivatives .

Properties

CAS No.

847865-45-6

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

propan-2-yl 9-fluoro-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate

InChI

InChI=1S/C18H21FN2O2/c1-10(2)23-17(22)13-8-20-9-18(3,4)15-12-7-11(19)5-6-14(12)21-16(13)15/h5-8,10,20-21H,9H2,1-4H3

InChI Key

PGYOHCXTJCMRBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CNCC(C2=C1NC3=C2C=C(C=C3)F)(C)C

Origin of Product

United States

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